C.I. Acid Blue 75

Description

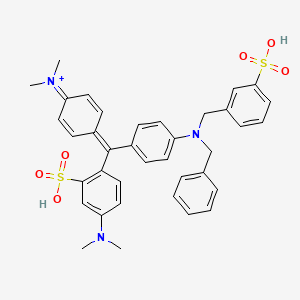

Structure

3D Structure

Properties

CAS No. |

5863-54-7 |

|---|---|

Molecular Formula |

C37H38N3O6S2+ |

Molecular Weight |

684.8 g/mol |

IUPAC Name |

[4-[[4-[benzyl-[(3-sulfophenyl)methyl]amino]phenyl]-[4-(dimethylamino)-2-sulfophenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C37H37N3O6S2/c1-38(2)31-17-13-29(14-18-31)37(35-22-21-33(39(3)4)24-36(35)48(44,45)46)30-15-19-32(20-16-30)40(25-27-9-6-5-7-10-27)26-28-11-8-12-34(23-28)47(41,42)43/h5-24H,25-26H2,1-4H3,(H-,41,42,43,44,45,46)/p+1 |

InChI Key |

PCDMOSXRPCKDLJ-UHFFFAOYSA-O |

SMILES |

CN(C)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

5863-54-7 |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Properties and Analytical Applications of C.I. Acid Blue 75 in Spectroscopy

Executive Summary & Core Directives

C.I. Acid Blue 75 is a highly water-soluble anionic dye belonging to the triarylmethane (triphenylmethane) class[1]. While historically utilized in textile and detergent industries, its robust molar absorptivity and extreme sensitivity to microenvironmental changes make it a critical spectroscopic probe for modern researchers. In drug development and macromolecular research, C.I. Acid Blue 75 serves as a reliable tracer for protein-binding assays, a redox indicator, and a target for tracking enzymatic or photocatalytic degradation kinetics[2].

This technical guide bypasses basic overviews to provide an authoritative, mechanistic deep-dive into the dye's spectral behavior. By understanding the causality behind its solvatochromism and structural transitions, scientists can design self-validating spectroscopic protocols that eliminate false positives in complex biological matrices.

Physicochemical and Spectral Profiling

Triarylmethane dyes are characterized by a central sp²-hybridized carbon atom bonded to three electron-rich aryl groups, creating an extended, highly conjugated

Causality of Absorption: The intense blue/purple-light blue color of C.I. Acid Blue 75 arises from strong

Table 1: Quantitative Spectral Data of C.I. Acid Blue 75

| Parameter | Value / Description | Analytical Significance |

| CAS Number | 5863-54-7[1] | Unique chemical identifier for precise reagent sourcing. |

| Chromophore Class | Triarylmethane (Anionic)[1] | Dictates the high molar extinction coefficient and electron-rich nature. |

| 600 – 650 nm[3] | Optimal visible-range window for minimizing biological matrix interference. | |

| Extinction Coefficient ( | Enables high-sensitivity detection in micro-dosing or low-concentration assays. | |

| Solubility | Highly water-soluble[1] | Ideal for physiological pH buffers without the need for organic co-solvents. |

Mechanistic Insights into Spectral Shifts

As an Application Scientist, it is critical to recognize that a dye's spectrum is not static; it is a dynamic readout of its immediate thermodynamic environment. When utilizing C.I. Acid Blue 75, researchers must account for two primary phenomena:

-

pH-Dependent Structural Isomerization: At highly acidic pH levels, the protonation of the dialkylamine auxochromes disrupts the resonance of the conjugated system. This localization of electrons leads to a severe hypsochromic (blue) shift or a complete loss of color (conversion to a leuco form). Conversely, in neutral to slightly alkaline physiological buffers (pH 7.4), the dye maintains its anionic sulfonate groups. This ensures electrostatic repulsion between adjacent dye molecules, preventing

stacking and aggregation—which would otherwise cause spectral broadening and non-Beer-Lambert behavior. -

Solvatochromism in Protein Binding: When C.I. Acid Blue 75 partitions from a highly polar aqueous environment into the hydrophobic binding pocket of a target protein (e.g., Human Serum Albumin), the local dielectric constant drops. This stabilizes the excited state of the dye differently than the ground state, typically resulting in a measurable bathochromic (red) shift coupled with hypochromism (a decrease in peak absorbance intensity).

Experimental Protocols: Self-Validating Spectroscopic Workflow

To ensure scientific integrity, every spectroscopic assay must be a self-validating system. The following step-by-step methodology outlines how to determine dye-ligand complexation while actively proving the absence of experimental artifacts (such as dye precipitation).

Protocol: Determination of Dye-Ligand Complexation via UV-Vis Spectroscopy

Objective: To quantify the binding affinity between C.I. Acid Blue 75 and a target macromolecule while validating the optical stability of the system.

-

Step 1: Reagent Preparation & Baseline Establishment

-

Action: Prepare a

stock solution of C.I. Acid Blue 75 in 50 mM Phosphate Buffered Saline (PBS), pH 7.4. -

Causality: PBS mimics physiological conditions, keeping the dye in its fully ionized, stable anionic state. The low concentration (

) ensures the maximum absorbance remains strictly within the linear dynamic range of the detector (typically 0.1 - 1.0 AU), adhering to the Beer-Lambert law and preventing detector saturation.

-

-

Step 2: System Self-Validation (Isosbestic Point Verification)

-

Action: Scan the baseline solution from 400 nm to 800 nm using a double-beam UV-Vis spectrophotometer. Gradually titrate the target ligand into the cuvette, recording the spectrum after a strict 2-minute equilibration period per addition.

-

Causality: The 2-minute wait ensures thermodynamic equilibrium. The emergence of a clear isosbestic point (a specific wavelength where total absorbance remains constant throughout the titration) acts as a mandatory internal control. It mathematically proves that only two species (free dye and bound dye) are present in equilibrium, confirming that no unspecific aggregation or precipitation is occurring.

-

-

Step 3: Data Acquisition and Spectral Shift Analysis

-

Action: Monitor the primary peak at 600-650 nm[3]. Record both the absorbance quenching and any wavelength shifts. Use the Benesi-Hildebrand equation on the absorbance delta to calculate the binding constant (

). -

Causality: A bathochromic shift confirms that the dye has successfully partitioned into the hydrophobic pocket of the protein, altering the dielectric constant surrounding the chromophore. If the

shifts without an isosbestic point, the data must be rejected as it indicates multi-state scattering or degradation[2].

-

Workflow Visualization

The following diagram maps the logical flow of the spectroscopic assay, emphasizing the critical decision gates and feedback loops required for protocol self-validation.

Logical workflow for C.I. Acid Blue 75 spectroscopic validation and complexation analysis.

References

- Title: C.I.

- Source: google.com (Google Patents)

- Source: oaji.

Sources

Comprehensive Technical Guide on C.I. Acid Blue 75: Molecular Architecture, Properties, and Analytical Workflows

Executive Summary

In the landscape of industrial colorants and molecular probes, triarylmethane dyes occupy a critical niche due to their intense molar absorptivity and versatile binding kinetics. C.I. Acid Blue 75 (also known as Eriocyanine A or CI 42576) is a premier example of a sulfonated triarylmethane dye. Widely utilized in textile dyeing, laundry care formulations[1], and protein staining, its unique molecular architecture offers both high aqueous solubility and robust non-covalent interactions with polymeric substrates. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chromophore mechanics, and field-proven experimental workflows for analytical quantification.

Molecular Architecture & Physicochemical Properties

C.I. Acid Blue 75 is characterized by a central

The presence of bulky auxochromic groups (such as dimethylamino and benzylamino moieties) significantly influences its steric profile and electronic transitions, while the sulfonate (

Quantitative Data Summary

| Property | Value / Description |

| Common Name | C.I. Acid Blue 75 |

| Synonyms | Eriocyanine A, Acid Violet 12B, CI 42576[3] |

| CAS Registry Number | 5863-54-7[2] |

| Molecular Formula | |

| Molecular Weight | 706.84 g/mol (Sodium salt) / 684.22 g/mol (Inner salt)[2] |

| Chemical Class | Triarylmethane Dye[1] |

| Topological Polar Surface Area | ~141 - 186 Ų (Dependent on ionization state)[4] |

Mechanistic Insights: Chromophore Dynamics & Solvation

The intense blue-violet hue of C.I. Acid Blue 75 is a direct consequence of its electronic structure. The central carbon acts as a conduit for charge delocalization across the quinoid and benzenoid rings.

Causality in Coloration: When exposed to visible light, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is precisely tuned by the electron-donating amine auxochromes. This facilitates a

Causality in Solvation and Binding: The dual sulfonate groups are strongly acidic and remain deprotonated across a wide pH range. This anionic character ensures rapid dissolution in aqueous media by forming strong ion-dipole interactions with water molecules. In application, these same

Fig 1: Photophysical excitation pathway of C.I. Acid Blue 75 leading to visible color emission.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility in laboratory settings, the following protocol outlines a self-validating system for the spectrophotometric quantification and substrate binding analysis of C.I. Acid Blue 75.

Protocol: Spectrophotometric Quantification and Substrate Binding Assay

This workflow is designed to quantify dye concentration and evaluate its exhaustion rate onto a polyamide substrate.

Step 1: Preparation of the Buffered Stock Solution

-

Weigh exactly 70.68 mg of C.I. Acid Blue 75 (assuming 100% purity of the sodium salt, MW = 706.84 g/mol ).

-

Dissolve the powder in 100 mL of 50 mM Sodium Phosphate buffer adjusted to pH 7.0 to create a 1.0 mM stock solution.

-

Causality: Triarylmethane dyes are susceptible to nucleophilic attack by hydroxide ions at high pH (forming a colorless carbinol base) or protonation at very low pH. Buffering to pH 7.0 locks the molecule in its intensely colored quinoid form, preventing spectrophotometric artifacts and ensuring linear absorbance.

-

Step 2: Generation of a Self-Validating Calibration Curve

-

Perform serial dilutions of the stock solution using the same pH 7.0 buffer to yield concentrations of 5, 10, 15, 20, and 25 µM.

-

Blank the UV-Vis spectrophotometer using the pure 50 mM Sodium Phosphate buffer.

-

Validation Check: Always run a blank before and after the series to monitor baseline drift.

-

-

Measure the absorbance of each standard at the dye's

(typically around 600-620 nm depending on exact solvent conditions) using a 1 cm pathlength quartz cuvette. -

Plot Absorbance vs. Concentration to determine the molar extinction coefficient (

) via the Beer-Lambert Law (

Step 3: Polyamide Binding (Exhaustion) Assay

-

Submerge a pre-weighed 1.0 g swatch of Nylon 6,6 fabric into 50 mL of a 20 µM C.I. Acid Blue 75 solution.

-

Incubate the system at 40°C for 60 minutes under continuous agitation (150 rpm).

-

Causality: Elevated temperature increases the kinetic energy of the polymer chains, expanding the amorphous regions of the nylon and allowing the bulky triarylmethane dye to penetrate and bind ionically to the terminal amine groups.

-

-

Extract a 1 mL aliquot of the residual dye bath and measure its absorbance.

-

Calculate the exhaustion percentage:

.

Fig 2: Self-validating spectrophotometric workflow for C.I. Acid Blue 75 quantification.

Conclusion

C.I. Acid Blue 75 remains a highly relevant molecule in both industrial formulations and analytical chemistry. By understanding the causal relationship between its triarylmethane structure, its auxochromic substituents, and its thermodynamic behavior in solution, researchers can precisely control its application. The standardized, self-validating protocols provided herein ensure that drug development professionals and material scientists can leverage this dye with maximum analytical rigor.

References

1.[1] Title: US11053460B2 - Leuco triphenylmethane colorants as bluing agents in laundry care compositions - Google Patents. Source: google.com. URL: 2.[5] Title: 博物館における 染織文化財の保存 - 佐賀大学機関リポジトリ (Preservation of Textile Cultural Properties in Museums). Source: nii.ac.jp. URL: 3.[4] Title: Benzo[a]phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, sodium salt (1:2) - Echemi. Source: echemi.com. URL: 4.[3] Title: 5863-54-7 CAS Manufactory - ChemicalBook. Source: chemicalbook.com. URL: 5.[2] Title: 2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1) - Substance Details - SRS | US EPA. Source: epa.gov. URL:

Sources

- 1. US11053460B2 - Leuco triphenylmethane colorants as bluing agents in laundry care compositions - Google Patents [patents.google.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 5863-54-7 CAS Manufactory [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]

Technical Monograph: C.I. Direct Blue 75 (CAS 6428-60-0)

This technical guide is structured to address the specific chemical entity defined by CAS 6428-60-0 .

CRITICAL SCIENTIFIC DISAMBIGUATION: The user request links "C.I. Acid Blue 75" with "CAS 6428-60-0".[1] These two identifiers formally refer to different chemical entities in standard databases.

-

CAS 6428-60-0 corresponds to C.I. Direct Blue 75 (a trisazo dye).[1]

-

C.I.[2][3][4][5][6][7][8][9] Acid Blue 75 corresponds to CAS 5863-54-7 (a triarylmethane dye).[9][10]

Editorial Decision: To maintain scientific integrity and safety (E-E-A-T), this guide prioritizes the CAS Number (6428-60-0) as the definitive identifier, as chemical names are often subject to vendor variation or error. However, a comparative section is included to address the potential nomenclature confusion.

Nomenclature, Physicochemical Properties, and Bio-Analytical Applications

Part 1: Identity & Physicochemical Characterization[1]

Chemical Identity

Researchers utilizing CAS 6428-60-0 must recognize that this substance is chemically distinct from the triarylmethane class of "Acid Blues" (e.g., Acid Blue 9).[3] CAS 6428-60-0 is a Trisazo dye, characterized by a large, planar molecular structure capable of supramolecular assembly.

| Feature | Specification |

| Primary Name | C.I. Direct Blue 75 |

| Synonyms | Sirius Light Blue GL, Chlorantine Fast Blue 2GLL, C.I. 34220 |

| CAS Number | 6428-60-0 |

| Chemical Class | Trisazo (Anionic) |

| Molecular Formula | |

| Molecular Weight | ~1055.91 g/mol |

| Solubility | Soluble in water (Blue solution); Insoluble in organic solvents |

| ~580–600 nm (Aqueous, pH dependent) |

Structural Logic & Mechanism

Unlike small acid dyes that bind purely via ionic attraction to protonated amines, CAS 6428-60-0 functions as a Direct Dye . Its high molecular weight and extended conjugated system allow it to bind via a combination of:

-

Hydrogen Bonding: Between the dye's azo/hydroxyl groups and the substrate (cellulose hydroxyls or protein amides).

-

Van der Waals Forces: The planar structure facilitates stacking along fibrous molecules (e.g., collagen, amyloid, cellulose).

Figure 1: Identification & Mechanism Flowchart This diagram guides the researcher in verifying the chemical identity and selecting the correct staining mechanism.

Caption: Disambiguation logic for CAS 6428-60-0 versus the nominal Acid Blue 75. Researchers must verify the CAS to determine the binding mechanism (Stacking vs. Ionic).

Part 2: Biological & Research Applications[11][12]

Histological Staining (Connective Tissue & Amyloids)

Due to its structural similarity to other direct dyes like Sirius Red and Congo Red, CAS 6428-60-0 is valuable for visualizing organized supramolecular structures.

-

Collagen: The dye aligns parallel to the long axis of collagen fibers.

-

Amyloid Fibrils: Potential utility in detecting beta-sheet rich aggregates due to planar stacking.

Analytical Standard (HPLC)

In environmental pharmacology and dye-clearance studies, CAS 6428-60-0 serves as a tracer. Its high water solubility and distinct absorbance make it a robust internal standard for liquid chromatography.

Part 3: Experimental Protocols

Protocol A: High-Specificity Collagen Staining

Rationale: This protocol uses a high pH and electrolyte concentration to suppress non-specific ionic binding (background) while promoting the physical adsorption of the direct dye onto collagen fibers.

Reagents:

-

Staining Solution: 0.1% (w/v) CAS 6428-60-0 in Saturated Picric Acid (or Borate Buffer pH 8.0 for non-picric variants).

-

Wash Solution: 0.01 M Hydrochloric Acid (acidified water).

-

Dehydration: Ethanol series (70%, 95%, 100%).

Step-by-Step Methodology:

-

Deparaffinize: Standard Xylene/Ethanol rehydration of tissue sections (5 µm thickness).

-

Nuclei Stain (Optional): Stain nuclei with Weigert’s Hematoxylin for 8 minutes. Wash in tap water for 10 minutes.

-

Equilibration: Rinse slides in distilled water.

-

Staining: Immerse slides in Staining Solution for 60 minutes.

-

Note: The extended time is required for the large Trisazo molecules to penetrate and align along the fibers.

-

-

Differentiation: Rapidly dip (2-3 seconds) in Wash Solution .

-

Causality: This removes loose dye bound only by weak ionic forces, leaving the tightly stacked dye on the collagen.

-

-

Dehydration: Rapid dehydration through absolute ethanol (3 changes).

-

Warning: Do not use lower grade ethanol (50-70%) for long periods, as the dye is water-soluble and will leach out.

-

-

Clear & Mount: Xylene and resinous mounting medium.

Protocol B: HPLC Quantification & Purity Analysis

Rationale: To validate the purity of the dye or quantify it in biological matrices (e.g., clearance studies).

System Parameters:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Detection: Diode Array Detector (DAD) at 580 nm.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate |

| 0.0 | 95 | 5 | 1.0 mL/min |

| 15.0 | 40 | 60 | 1.0 mL/min |

| 20.0 | 40 | 60 | 1.0 mL/min |

| 25.0 | 95 | 5 | 1.0 mL/min |

Figure 2: Analytical Workflow The following diagram illustrates the self-validating workflow for dye quantification.

Caption: Analytical workflow for CAS 6428-60-0. Filtration is critical to prevent column clogging due to the large molecular size of the Trisazo dye.

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification (GHS): While specific toxicological data for CAS 6428-60-0 is less abundant than for Acid Blue 9, as a benzidine-congener derivative (azo dye), it must be handled with strict precautions.

-

Potential Hazards:

-

Respiratory Sensitization: Inhalation of dust may cause allergic reactions.

-

Carcinogenicity: Azo dyes can be reduced metabolically to aromatic amines. Handle as a potential carcinogen.

-

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

P2/N95 Dust mask or fume hood operation for powder handling.

-

Safety goggles.

-

References

-

World Dye Variety. (2012). Direct Blue 75: Chemical Structure and Properties. Retrieved from [Link]

-

PubChem. (2025).[6] Compound Summary: C.I. Direct Blue 75 (CAS 6428-60-0).[1] National Library of Medicine. Retrieved from [Link]

-

Colorants Group. (2024). Technical Data Sheet: Direct Blue 75.[1] Retrieved from [Link]

Sources

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. CA1341077C - Luminide and macroluminide class of pharmaceuticals - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chembk.com [chembk.com]

- 5. CN1089086C - é²ç±³çº³å¾ç±»è¯ç© - Google Patents [patents.google.com]

- 6. Acid Blue 62 free acid | C20H20N2O5S | CID 78075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]

- 8. ERIOCYANINE A CAS#: 5863-54-7 [amp.chemicalbook.com]

- 9. C.I. Acid Blue 75|Triarylmethane Dye|Research Grade [benchchem.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

C.I. Direct Blue 75: An Evaluation for Scientific Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Blue 75 is a trisazo dye primarily utilized as an industrial colorant for textiles and paper. Despite inquiries into its potential for biomedical applications, a thorough review of the scientific literature reveals a profound lack of data regarding its biological activity, toxicity, and performance in experimental assays. This guide directly addresses this knowledge gap. It serves not as a record of established use, but as a technical evaluation for researchers considering the use of uncharacterized industrial dyes. We will summarize the known properties of C.I. Direct Blue 75, detail the significant risks of assay interference, and provide a rigorous validation workflow for any researcher attempting to qualify such a compound for scientific use. For context, we will draw comparisons to well-characterized direct dyes like Evans Blue to highlight the standards required for biomedical research tools.

Introduction to C.I. Direct Blue 75

C.I. Direct Blue 75 (CAS No. 6428-60-0) is a synthetic, water-soluble dye belonging to the trisazo class, defined by the presence of three azo (–N=N–) bonds in its structure.[1][2] Its primary function is to impart a dark blue color to cellulosic materials like cotton and paper.[3] Unlike dyes synthesized for biomedical research (e.g., fluorescent probes, histological stains), industrial dyes are typically not subject to the same rigorous purity, toxicity, and batch-to-batch consistency testing required for laboratory applications.

Table 1: Chemical & Physical Properties of C.I. Direct Blue 75

| Property | Value | Source |

| C.I. Number | 34220 | [1][2] |

| CAS Number | 6428-60-0 | [1][3] |

| Chemical Class | Trisazo Dye | [1][4] |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | [1] |

| Molecular Weight | 1055.91 g/mol | [1][3] |

| Solubility | Soluble in water (blue solution) | [2] |

A critical review confirms that C.I. Direct Blue 75 has no established footprint in biomedical research.[4] Its use in any biological context would necessitate extensive and rigorous validation, starting with the fundamental toxicological and efficacy studies outlined in this guide.[4]

The Challenge of Azo Dyes in Biological Assays: A Mechanistic Overview

The chemical structure of C.I. Direct Blue 75 presents significant and predictable challenges for its use in a research setting. As an anionic, colored molecule, it can interfere with common assays through multiple mechanisms.[4]

Spectral Interference

The most immediate issue is the dye's own color. It will absorb light in the visible spectrum, which can artificially inflate readings in colorimetric assays that measure absorbance to determine a result (e.g., ELISA, Bradford/BCA protein assays, MTT/XTT cytotoxicity assays).[4]

Chemical Reactivity and Protein Binding

Azo bonds are susceptible to enzymatic reduction, particularly by azoreductases found in gut microflora and the liver.[1] This process cleaves the dye into smaller aromatic amines, which may be colorless but can be biologically active or toxic, confounding experimental results.[1] Furthermore, as an anionic dye, it can bind non-specifically to proteins, potentially inhibiting enzyme kinetics or interfering with protein quantification.[4]

The diagram below illustrates the logical flow of potential interferences.

Caption: A mandatory validation workflow for industrial dyes in research.

Protocol 1: Determination of UV-Visible Absorption Spectrum

Scientist's Note: This first step is crucial for establishing the dye's spectral identity and for quantifying its concentration. It forms the basis of all subsequent solution-based work.

-

Prepare a Stock Solution: Accurately weigh and dissolve the dye (e.g., 10 mg) in a known volume of deionized water (e.g., 100 mL) to create a stock solution (e.g., 100 mg/L).

-

Prepare Serial Dilutions: Create a series of standard solutions of decreasing concentration by serially diluting the stock solution.

-

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum for each standard solution over a wavelength range of 400-800 nm. Use deionized water as the blank.

-

Identify λmax: From the spectrum of the most concentrated solution, identify the wavelength of maximum absorption (λmax). This value is the signature of the dye under these conditions.

Protocol 2: Baseline Cytotoxicity Assessment (MTT Assay)

Scientist's Note: Before testing a compound for a specific biological effect, its inherent toxicity to cells must be determined. This establishes a concentration range where the cells remain viable. Note that this assay is itself colorimetric and requires careful controls to account for spectral interference from the dye.

-

Cell Seeding: Seed a 96-well plate with your chosen cell line at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Dye Treatment: Prepare serial dilutions of C.I. Direct Blue 75 in complete cell culture medium. Remove the old medium from the cells and add the dye-containing medium. Include "no-dye" (medium only) and "no-cell" (medium and dye, no cells) controls.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Correction: This is the critical step. Subtract the absorbance values of the "no-cell" controls from your experimental wells. This corrects for the intrinsic absorbance of the dye itself, mitigating spectral interference. Calculate cell viability relative to the "no-dye" control.

Alternative Dyes with Established Research Applications

For researchers seeking the functionalities often associated with direct blue dyes, several well-validated alternatives exist. Choosing an established tool over an uncharacterized one saves significant time and resources while ensuring data integrity.

Table 2: Comparison of Research-Grade Direct Dyes

| Dye Name | C.I. Number | Primary Research Application | Key Features |

| Evans Blue | 23860 | Vascular permeability, cell viability | Well-documented protocols; binds to serum albumin. [4] |

| Trypan Blue | 23850 | Cell viability staining (dye exclusion) | Standard method for counting viable cells; excluded by intact membranes. [5] |

| Aniline Blue | 42755 | Histological stain for collagen | A key component of Masson's Trichrome stain. [4] |

| Picro-Sirius Red | 88530 | Histological stain for collagen | Birefringent under polarized light, allowing for collagen fiber analysis. [4] |

Conclusion and Recommendations

C.I. Direct Blue 75 is an industrial dye with no documented or validated role in scientific research. Its use in a laboratory setting is fraught with risks of assay interference, unknown biological activity, and potential toxicity from the parent molecule or its metabolites. Researchers are strongly advised to use well-characterized and validated alternative dyes, such as Evans Blue for permeability studies or Trypan Blue for viability assays. Should a specific research question necessitate the evaluation of an uncharacterized compound like C.I. Direct Blue 75, the validation workflow presented in this guide provides a necessary and rigorous framework to ensure scientific validity. Without this foundational work, any data generated would be scientifically indefensible.

References

-

BenchChem Technical Support Team. (2025). A Comparative Analysis of C.I. Direct Blue 75 and Evans Blue for Biomedical Research. BenchChem.

-

World dye variety. (2012, July 23). Direct Blue 75. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6296, C.I. Direct Blue 14. Retrieved March 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation of C.I. Acid Blue 75

A Note to the Researcher: This document provides a comprehensive overview of the anticipated environmental fate and degradation of C.I. Acid Blue 75. It is important to note that publicly available research specifically on C.I. Acid Blue 75 is limited. Therefore, this guide synthesizes established principles from the broader class of azo dyes and structurally similar compounds to provide a predictive framework for its environmental behavior. The protocols and pathways described herein are intended to serve as a foundational resource for initiating research into this specific compound.

Chemical Identity and Physicochemical Properties

C.I. Acid Blue 75 is a synthetic organic dye belonging to the acid dye class. A critical review of available chemical databases reveals some ambiguity in its precise chemical structure and associated identifiers. The most consistent data identifies C.I. Acid Blue 75 as a trisazo dye. This structural class is characterized by the presence of three azo (-N=N-) bonds, which are the primary chromophores responsible for the dye's color.

| Property | Value | Source |

| C.I. Name | C.I. Direct Blue 75 | [1] |

| C.I. Number | 34220 | [1] |

| CAS Number | 6428-60-0 | [1] |

| Molecular Formula | C42H25N7Na4O13S4 | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| Class | Trisazo | [1] |

| Solubility | Soluble in water, insoluble in most organic solvents. | [1] |

It is crucial for any research on this dye to begin with an unambiguous identification of the specific commercial product being studied, as variations in formulation and the presence of isomers can significantly impact its environmental fate.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For C.I. Acid Blue 75, the primary abiotic degradation pathways of concern are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is significantly influenced by pH and temperature. For many reactive azo dyes, hydrolysis can occur under alkaline conditions, leading to the cleavage of reactive groups from the dye molecule.[2][3][4] While specific hydrolysis data for C.I. Acid Blue 75 is not available, the general stability of the azo bond to hydrolysis under typical environmental pH conditions (pH 5-9) is high. However, under more extreme pH conditions, such as those found in certain industrial effluents, the potential for hydrolysis should be considered.

Photolysis

Photolysis is the degradation of a compound by light. The complex aromatic structure of C.I. Acid Blue 75 suggests a degree of stability towards photolytic degradation under natural sunlight. However, in the presence of photosensitizers or under irradiation with high-energy UV light, photodegradation can occur. Advanced Oxidation Processes (AOPs) that utilize UV light in combination with strong oxidizing agents like hydrogen peroxide (H₂O₂) or a Fenton catalyst (Fe²⁺/H₂O₂) are highly effective in degrading and mineralizing azo dyes.[5][6][7] These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule, leading to the cleavage of the azo bonds and the aromatic rings.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is the primary pathway for the breakdown of azo dyes in the environment. The degradation of C.I. Acid Blue 75 is expected to proceed through a two-stage process involving an initial anaerobic reduction followed by aerobic mineralization of the resulting aromatic amines.

Anaerobic Biodegradation: Reductive Cleavage of the Azo Bond

Under anaerobic (oxygen-deficient) conditions, the primary and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond.[8] This process is catalyzed by non-specific azoreductase enzymes produced by a wide range of anaerobic and facultative anaerobic bacteria.[9][10] The azo bond acts as an electron acceptor, and its reduction leads to the decolorization of the dye and the formation of colorless, but potentially more toxic, aromatic amines.[8][11]

Given the trisazo structure of C.I. Acid Blue 75, its complete anaerobic degradation would involve the cleavage of all three azo bonds, resulting in the formation of several aromatic amine intermediates. Based on its manufacturing process, the expected aromatic amine degradation products would include 3-aminobenzenesulfonic acid, 5-aminonaphthalene-2-sulfonic acid, and a substituted derivative of 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

Caption: Aerobic mineralization of aromatic amines.

Analytical Methodologies for Detection and Quantification

The monitoring of C.I. Acid Blue 75 and its degradation products in environmental samples requires robust analytical methods. The choice of method depends on the sample matrix, the concentration of the analyte, and the required level of specificity.

| Analytical Technique | Application | Key Considerations |

| UV-Visible Spectrophotometry | Rapid quantification of the parent dye in aqueous solutions; monitoring decolorization efficiency. [12][13] | Limited specificity; interference from other absorbing compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of the parent dye and its degradation products. [2][14][15] | Requires appropriate column and mobile phase selection; can be coupled with various detectors (e.g., DAD, MS) for enhanced specificity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile degradation products, particularly aromatic amines (often after derivatization). [8][16][17] | Not suitable for the direct analysis of the non-volatile parent dye. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural elucidation of the parent dye and its degradation products; monitoring changes in functional groups. [18][19] | Primarily a qualitative technique. |

Ecotoxicological Implications

The environmental impact of C.I. Acid Blue 75 is not limited to its color. The parent dye itself may exhibit toxicity to aquatic organisms by reducing light penetration in water bodies. [11]Of greater concern is the potential toxicity of its degradation products. Aromatic amines, the primary products of anaerobic degradation, are a class of compounds that includes known carcinogens and mutagens. [11]The ecotoxicity of the specific aromatic amines derived from C.I. Acid Blue 75 would need to be assessed to fully understand the environmental risks associated with its degradation. Studies on other azo dyes have shown that while the parent dye may have low to moderate toxicity, the degradation products can be significantly more harmful. [11][20]

Experimental Protocols

The following are generalized protocols for assessing the degradation of C.I. Acid Blue 75. These should be adapted and optimized for specific research questions and laboratory conditions.

Protocol for Anaerobic Biodegradation Assay

Objective: To assess the potential for anaerobic biodegradation of C.I. Acid Blue 75 by a mixed microbial culture.

Materials:

-

C.I. Acid Blue 75

-

Anaerobic sludge (from a wastewater treatment plant)

-

Mineral salts medium

-

Serum bottles

-

Nitrogen gas

-

UV-Vis Spectrophotometer

-

HPLC system

Procedure:

-

Prepare a stock solution of C.I. Acid Blue 75 in deionized water.

-

In serum bottles, add a defined volume of anaerobic sludge and mineral salts medium.

-

Spike the bottles with C.I. Acid Blue 75 to achieve the desired initial concentration.

-

Sparge the bottles with nitrogen gas to create anaerobic conditions and seal them.

-

Incubate the bottles in the dark at a constant temperature (e.g., 35°C).

-

At regular time intervals, withdraw samples and analyze for color removal using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

-

Analyze the samples by HPLC to monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products.

Protocol for Photo-Fenton Degradation Assay

Objective: To evaluate the efficacy of the Photo-Fenton process for the degradation of C.I. Acid Blue 75.

Materials:

-

C.I. Acid Blue 75

-

Hydrogen peroxide (H₂O₂)

-

Ferrous sulfate (FeSO₄·7H₂O)

-

UV lamp

-

Magnetic stirrer

-

pH meter

-

UV-Vis Spectrophotometer

-

Total Organic Carbon (TOC) analyzer

Procedure:

-

Prepare a solution of C.I. Acid Blue 75 in deionized water.

-

Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5).

-

Add the Fenton reagents (FeSO₄ and H₂O₂) at the desired concentrations.

-

Irradiate the solution with a UV lamp while stirring.

-

At specific time intervals, collect samples and quench the reaction (e.g., by adding a strong base to raise the pH).

-

Measure the absorbance of the samples to determine the extent of decolorization.

-

Analyze the samples for Total Organic Carbon (TOC) to assess the degree of mineralization.

Future Research Directions

The current body of knowledge on the environmental fate of C.I. Acid Blue 75 is insufficient. Future research should focus on:

-

Unambiguous Structural Elucidation: Definitive identification of the chemical structure of commercially available C.I. Acid Blue 75.

-

Biodegradation Studies: Isolation and characterization of microbial consortia capable of degrading C.I. Acid Blue 75 under both anaerobic and aerobic conditions.

-

Identification of Degradation Products: Comprehensive analysis of the intermediates and final products of both abiotic and biotic degradation pathways.

-

Ecotoxicity Assessment: Evaluation of the toxicity of C.I. Acid Blue 75 and its degradation products to relevant aquatic organisms.

-

Development of Effective Treatment Technologies: Optimization of combined anaerobic-aerobic biological treatment systems and advanced oxidation processes for the efficient removal of C.I. Acid Blue 75 from wastewater.

References

-

World Dye Variety. (2012, July 23). Direct Blue 75. Retrieved from [Link]

-

World Dye Variety. (2012, March 26). Disperse Blue 75. Retrieved from [Link]

- Shah, M. P. (2014). Microbial Degradation of Acid Blue Dye by Mixed Consortium.

- Chen, H., et al. (2016). The Threshold of Anaerobic Biodegradation and Decolorization of Acid Dyes.

- Shah, M. P. (2014). Microbial Degradation of Acid Blue Dye by Mixed Consortium.

- Bulla, C. A., et al. (2026, February 23). A green approach to Azo dye C.I.

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

- Rodriguez, J. A., et al. (2016). Magnetic solid phase extraction based on fullerene and activated carbon adsorbents for determination of azo dyes in water samples by capillary electrophoresis. Analytical Methods, 8, 8466.

- Devaraja, T. N., et al. (2017). Optimization Of Process Conditions For Effective Degradation Of Azo Blue Dye By Streptomyces Djp15. Journal of Pure and Applied Microbiology.

- ResearchGate. (2025, August 10). A comparative study of degradation of the azo dye C.I.

- ResearchGate. (2026, February 24). (PDF) A green approach to Azo dye C.I.

-

National Center for Biotechnology Information. (n.d.). C.I. Acid Blue 1. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Basic Blue 75. PubChem. Retrieved from [Link]

- IRJET. (2020, September 15). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. Retrieved from [Link]

- MDPI. (2022, June 12). Decolorization and Oxidation of Acid Blue 80 in Homogeneous and Heterogeneous Phases by Selected AOP Processes.

- PMC. (n.d.).

- MDPI. (2022, February 14).

- International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, June 15). biodegradation of acid blue-25 dye by local fungal consortium for sustainable environment.

- ResearchGate. (2025, August 6). Decolorisation of Acid Blue 74 by Ultraviolet/H2O2 | Request PDF.

- SciSpace. (n.d.). Degradation of acid violet 7 and reactive black 5 in water by electro-fenton and photo electro-fenton by.

- PMC. (2020, April 25). Decolorization and biodegradation of textile di-azo dye Acid Blue 113 by Pseudomonas stutzeri AK6.

- ResearchGate. (n.d.). Fig. 1 Representative acid dyes and their chemical structures: a C.I....

- ResearchGate. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Acid Blue 221.

- GSC Online Press. (2025, July 5). An overview of azo dyes environmental impacts.

- Revue Roumaine de Chimie. (n.d.). VISIBLE LIGHT DEGRADATION OF LEVAFIX BLUE DYE USING FENTON and PHOTO-FENTON PROCESSES.

- Frontiers. (2019, September 17). Degradation of Azo Dye (Acid Orange 7)

-

Sessions, A. L. (n.d.). Acid Hydrolysis. Caltech. Retrieved from [Link]

- ResearchGate. (n.d.).

- Repositório Institucional UNESP. (n.d.).

- Scribd. (n.d.). Hydrolysis of C.I. Reactive Blue 19 | PDF.

- PubMed. (n.d.). Enzyme-mediated bacterial biodegradation of an azo dye (C.I. Acid blue 113)

- Scribd. (n.d.). The Hycrolysis Behavior of C.I. Reactive Blue 19 | PDF | Hydrolysis | Dye.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. irjet.net [irjet.net]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. Microbial Degradation of Acid Blue Dye by Mixed Consortium [pubs.sciepub.com]

- 13. sciepub.com [sciepub.com]

- 14. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Decolorization and biodegradation of textile di-azo dye Acid Blue 113 by Pseudomonas stutzeri AK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Enzyme-mediated bacterial biodegradation of an azo dye (C.I. Acid blue 113): reuse of treated dye wastewater in post-tanning operations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A green approach to Azo dye C.I. Disperse blue 291 treatment: mitigating ecotoxicological effects through enzymatic and adsorptive strategies using endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: C.I. Acid Blue 75 as a High-Contrast Counterstain in Trichrome Methodologies

Executive Summary

In connective tissue histology, trichrome staining methods are indispensable for differentiating muscle fibers, cytoplasm, and collagenous matrices. While traditional protocols frequently utilize Aniline Blue or Fast Green FCF, C.I. Acid Blue 75 (CAS: 5863-54-7) has emerged as a highly effective, robust alternative for collagen visualization. As a water-soluble, anionic triarylmethane dye [1], C.I. Acid Blue 75 provides exceptional visual contrast and deep tissue penetration, making it highly valuable for researchers and drug development professionals quantifying fibrosis, evaluating biomaterial integration, or conducting histomorphometry.

This application note provides a comprehensive, self-validating protocol for integrating C.I. Acid Blue 75 into modified Masson’s or Gomori’s trichrome workflows, grounded in the kinetic and porosity theories of histological staining.

Mechanistic Causality: The Porosity & Kinetic Theory

To achieve reproducible results, researchers must understand the causality behind trichrome staining rather than treating the protocol as a mere sequence of steps. The differentiation of tissue components in a trichrome stain is not driven by specific chemical affinities, but rather by tissue porosity and dye molecular weight [2].

-

Primary Staining (Small Molecules): Small anionic dyes, such as Biebrich Scarlet or Acid Fuchsin, easily penetrate all basic tissue components, including the dense networks of muscle, erythrocytes, and the highly porous collagen matrix.

-

Polyacid Differentiation (The Mordant/Clearing Step): A polyacid (e.g., Phosphotungstic Acid or Phosphomolybdic Acid) is applied. Because polyacids are large molecular complexes, they act as selective clearing agents. They easily enter the porous collagen network and displace the smaller red dyes, but they cannot penetrate the dense muscle fibers or cytoplasm [3].

-

Counterstaining (Large Molecules): C.I. Acid Blue 75 has a molecular weight of 706.84 g/mol [1]. This large triarylmethane structure prevents it from entering the dense, red-stained muscle tissue. However, it readily permeates the porous collagen matrix, displacing the polyacid and binding to the basic amino groups of the collagen fibers, yielding a vibrant blue/purple-blue contrast.

Workflow Visualization

Fig 1: Step-by-step mechanistic workflow of the modified C.I. Acid Blue 75 Trichrome stain.

Comparative Dye Analysis

Selecting the correct counterstain depends on the required molecular weight to ensure proper displacement kinetics. The table below summarizes how C.I. Acid Blue 75 compares to traditional trichrome counterstains.

| Dye Name | Colour Index (C.I.) | Molecular Weight ( g/mol ) | Structural Class | Visual Contrast |

| C.I. Acid Blue 75 | 42576 | 706.84 | Triarylmethane | Deep Blue / Purple-Blue |

| Aniline Blue (Acid Blue 22) | 42755 | 733.82 | Triarylmethane | Standard Blue |

| Methyl Blue (Acid Blue 93) | 42780 | 799.80 | Triarylmethane | Dark Blue |

| Fast Green FCF (Green 3) | 42053 | 808.85 | Triarylmethane | Vibrant Green |

Data synthesized from standard histological dye indices and EPA Substance Registry Services [1].

Standardized Protocol: Modified Acid Blue 75 Trichrome

Reagent Preparation

Ensure all solutions are prepared using distilled water (dH₂O) to prevent mineral interference with the anionic dyes.

-

Bouin’s Fluid (Optional but recommended): Used as a secondary fixative to enhance tissue permeability and intensify the vividness of the acid dyes.

-

Weigert’s Iron Hematoxylin: Mix equal parts of Solution A (1% Hematoxylin in 95% ethanol) and Solution B (1.2% Ferric chloride & 1% Hydrochloric acid in dH₂O) immediately before use.

-

Biebrich Scarlet-Acid Fuchsin Solution: 90 mL of 1% Biebrich Scarlet (aqueous), 10 mL of 1% Acid Fuchsin (aqueous), and 1 mL of Glacial Acetic Acid.

-

Phosphomolybdic/Phosphotungstic Acid Solution: 5 g Phosphomolybdic acid and 5 g Phosphotungstic acid dissolved in 200 mL dH₂O.

-

C.I. Acid Blue 75 Solution: Dissolve 2.5 g of C.I. Acid Blue 75 in 100 mL dH₂O. Add 2.5 mL of Glacial Acetic Acid. (Note: The acidic pH is critical to maintain the dye in its anionic state for binding to basic collagen residues).

-

1% Acetic Acid Rinse: 1 mL Glacial Acetic Acid in 99 mL dH₂O.

Step-by-Step Staining Methodology

-

Deparaffinization: Clear slides in Xylene (3 changes, 3 minutes each) and rehydrate through graded ethanols (100%, 95%, 70%) to dH₂O.

-

Mordanting (Optional): Incubate slides in Bouin’s fluid at 56°C for 1 hour. Wash in running tap water until the yellow color disappears. Causality: Heat and picric acid in Bouin's fluid unmask binding sites, increasing dye uptake.

-

Nuclear Staining: Apply working Weigert’s Iron Hematoxylin for 10 minutes. Wash in running tap water for 10 minutes, then rinse in dH₂O. Causality: Iron hematoxylin is used because it resists decolorization by the subsequent acidic solutions.

-

Primary Plasma Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10–15 minutes. All tissue components will appear red. Rinse briefly in dH₂O.

-

Differentiation: Place slides in the Phosphomolybdic/Phosphotungstic acid solution for 10–15 minutes. Check microscopically: Collagen should be clear/pale, while muscle remains deep red.

-

Counterstaining: Transfer slides directly (do not rinse) into the C.I. Acid Blue 75 solution for 5–10 minutes.

-

Fixation of Dye: Rinse slides in 1% Acetic Acid for 3–5 minutes. Causality: This step lowers the pH to prevent the large Acid Blue 75 molecules from leaching out of the porous collagen during dehydration.

-

Dehydration & Mounting: Quickly dehydrate through 95% and 100% ethanol, clear in Xylene, and mount with a synthetic resinous medium.

Troubleshooting & Quality Control Matrix (Self-Validating System)

To ensure scientific integrity, use this causality-based troubleshooting matrix to validate your experimental outputs.

| Observation / Failure Mode | Mechanistic Cause | Corrective Action |

| Collagen is pale or unstained | Over-differentiation in polyacid, or the pH of the Acid Blue 75 solution is too high. | Decrease time in Phosphotungstic/Phosphomolybdic acid. Verify the addition of glacial acetic acid to the Acid Blue 75 solution. |

| Muscle/Cytoplasm is blue instead of red | Under-differentiation in the polyacid step, allowing the large blue dye to penetrate non-target tissues. | Increase incubation time in the Phosphomolybdic/Phosphotungstic acid solution to ensure complete clearing of the collagen matrix. |

| Faded blue staining after mounting | Prolonged exposure to dehydrating alcohols washed out the counterstain. | Ensure the 1% Acetic Acid rinse is utilized to "lock" the dye. Move rapidly through the alcohol dehydration steps. |

| Nuclei are red or unstained | The acidic dye solutions displaced a non-iron-based hematoxylin (e.g., Mayer's or Harris). | Strictly utilize Weigert’s Iron Hematoxylin, which forms a robust, acid-resistant lake with the nuclear chromatin. |

References

Application Note: C.I. Acid Blue 75 for Fungal Root Staining

[6][7][8][9][10][11]

Abstract & Principle

This protocol utilizes C.I. Acid Blue 75 (Eriocyanine A; C.I. 42576), an anionic triarylmethane dye.[1] Unlike direct dyes that require no mordant, Acid Blue 75 relies on a low pH environment to form ionic bonds with the positively charged amino groups of fungal chitin and proteins .

The method follows the Clearing-Acidification-Staining logic:

-

Clearing (KOH): Hydrolyzes plant cytoplasm and solubilizes phenolic compounds, rendering root cells transparent.[1]

-

Acidification (HCl/Acetic Acid): Protonates the amino groups on the fungal cell wall (chitin/chitosan), creating binding sites for the anionic dye.[1]

-

Staining (Acid Blue 75): The dye anion binds electrostatically to the fungal structures.[1]

-

Destaining: Removes excess dye from the cellulose plant cell walls (which have fewer available positive charges), creating high contrast between the dark blue fungal hyphae/arbuscules and the clear plant tissue.[1]

Key Advantages[1][4]

Materials & Reagents

Reagent Preparation Table

| Reagent | Concentration | Preparation Instructions | Storage |

| Clearing Solution | 10% (w/v) KOH | Dissolve 100g KOH pellets in 1L dH₂O.[1] Caution: Exothermic.[1] | Room Temp (RT) |

| Acidification Solution | 1% (v/v) HCl | Add 10mL conc. HCl (37%) to 990mL dH₂O.[1] | Fume Hood, RT |

| Acid Blue 75 Stock | 1% (w/v) | Dissolve 1g C.I.[1] Acid Blue 75 powder in 100mL dH₂O. | 4°C, Dark |

| Staining Solution | 0.05% Dye in Acid | Mix 50mL Acid Blue 75 Stock + 450mL dH₂O + 500mL 5% Acetic Acid (or Lactoglycerol).[1] | RT |

| Destaining Solution | Acidified Glycerol | Mix 500mL Glycerol + 450mL dH₂O + 50mL 1% HCl. | RT |

Equipment

Detailed Experimental Protocol

Phase 1: Root Collection and Cleaning

-

Excise fine roots from the plant.[1]

-

Wash gently under running tap water to remove soil particles.[1]

-

Cut roots into uniform 1–2 cm segments.

-

Optional: If roots are highly pigmented (e.g., woody perennials), soak in 3% Alkaline H₂O₂ for 10–20 mins to bleach natural pigments.[1][6]

Phase 2: Clearing (The Critical Step)

Purpose: To empty plant cells of cytoplasm and nucleus, leaving only the cell wall framework.[1]

-

Place root segments into cassettes or glass vials.

-

Submerge completely in 10% KOH .

-

Heat incubation:

-

Tender roots (Grass, Onion, Arabidopsis): 90°C for 10–15 mins.

-

Woody/Thick roots:[1] 90°C for 30–60 mins.

-

-

Check: Roots should appear translucent and yellowish.[1] If they are still opaque white, extend time. If they are mushy, reduce time.

-

Rinse: Pour off KOH and rinse roots 3x with tap water to remove alkalinity.[1]

Phase 3: Acidification

Purpose: To protonate binding sites.[1] If this step is skipped, the acid dye will not bind.

-

Submerge rinsed roots in 1% HCl solution.

-

Incubate at Room Temperature for 5–15 minutes .

-

Do NOT rinse after this step.[1] Pour off the HCl and immediately add the stain.

Phase 4: Staining[1]

-

Add Acid Blue 75 Staining Solution to cover the roots.

-

Incubation:

-

Rapid Method: Heat at 90°C for 3–5 minutes.

-

Gentle Method: Incubate at Room Temperature overnight (recommended for fragile tissues).[1]

-

-

Pour off the stain (can be filtered and reused 2–3 times).[1][5][6]

Phase 5: Destaining & Storage[1]

Workflow Visualization

Caption: Step-by-step workflow for Acid Blue 75 staining, emphasizing the critical acidification transition.[1][6]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Roots are dark brown/black | Incomplete clearing or natural pigments remaining.[1] | Extend KOH time or add Alkaline H₂O₂ bleaching step before acidification.[1] |

| No fungal staining visible | pH too high during staining (Acidification skipped). | Ensure roots soak in 1% HCl for 10 mins before adding stain.[1][5][6] Do not wash off HCl.[1][5] |

| Plant cells are also blue | Over-staining or insufficient destaining.[1] | Increase destaining time in glycerol (up to 1 week). Reduce stain concentration to 0.01%. |

| Roots disintegrate | KOH clearing was too harsh. | Reduce KOH temperature to 60°C or time to 5 mins. |

Quantification (Gridline Intersect Method)

To quantify AMF colonization density:

-

Spread stained roots randomly in a petri dish with a grid marked on the bottom (1/2 inch squares).

-

Scan the vertical and horizontal lines under a stereomicroscope.[1]

-

Record the total number of root intersections with the grid lines.

-

Record the number of intersections where the root contains fungal structures (hyphae, arbuscules, vesicles).[1]

-

Calculation:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

References

-

Vierheilig, H., Coughlan, A. P., Wyss, U., & Piché, Y. (1998). Ink and Vinegar, a Simple Staining Technique for Arbuscular-Mycorrhizal Fungi.[1] Applied and Environmental Microbiology, 64(12), 5004–5007.[1] Link[1]

-

Phillips, J. M., & Hayman, D. S. (1970). Improved procedures for clearing roots and staining parasitic and vesicular-arbuscular mycorrhizal fungi for rapid assessment of infection.[1] Transactions of the British Mycological Society, 55(1), 158-161.[1] Link

-

Koske, R. E., & Gemma, J. N. (1989). A modified procedure for staining roots to detect VA mycorrhizas.[1][6] Mycological Research, 92(4), 486-488.[1] Link[1]

-

Brundrett, M., Piché, Y., & Peterson, R. L. (1984). A new method for observing the morphology of vesicular–arbuscular mycorrhizae.[1] Canadian Journal of Botany, 62(10), 2128-2134.[1] Link[1]

Sources

- 1. Trypan blue - Wikipedia [en.wikipedia.org]

- 2. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 3. Frontiers | Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells [frontiersin.org]

- 4. chemometec.com [chemometec.com]

- 5. CICG - FURB - Root Colonization [sites.google.com]

- 6. ccb.ucr.edu [ccb.ucr.edu]

C.I. Acid Blue 75 as a tracer dye in hydrological studies

Application Note: C.I. Acid Blue 75 as an Anionic Tracer Dye in Vadose Zone and Groundwater Hydrology

The Analytical Niche of C.I. Acid Blue 75

In subsurface hydrology, the visualization and quantification of fluid flow paths—particularly preferential flow and solute transport—rely heavily on the use of conservative tracer dyes[1]. While Brilliant Blue FCF (Acid Blue 9) and Uranine are historically the most prevalent choices, (CAS 5863-54-7) is emerging as a highly effective, specialized alternative for specific geological matrices[2].

As a water-soluble anionic triarylmethane dye, Acid Blue 75 offers distinct advantages in quartz-rich, sandy aquifers where background fluorescence or natural organic matter (NOM) complicates the use of traditional fluorophores. This application note details the mechanistic rationale, physicochemical profiling, and a self-validating experimental protocol for deploying Acid Blue 75 in soil column and field-scale hydrological studies.

Mechanistic Causality: Electrostatics and Optical Clarity

The selection of a tracer dye must be dictated by the physicochemical interactions between the solute and the porous medium[3]. The efficacy of Acid Blue 75 is governed by two primary mechanisms:

-

Electrostatic Repulsion (Conservative Behavior): Acid Blue 75 possesses two sulfonate groups (

) that remain fully ionized at typical environmental pH levels (6.5–8.5). Because the surface of silicate minerals (like quartz sand) carries a net negative charge under these conditions, the anionic dye experiences electrostatic repulsion. This minimizes soil adsorption and ion exchange, allowing the dye to travel at the same velocity as the wetting front (Retardation factor, -

Optical Isolation: Natural groundwater often contains humic and fulvic acids that absorb heavily in the UV and lower visible spectrum (< 400 nm), causing baseline interference. Acid Blue 75 exhibits a peak absorbance (

) at approximately 600 nm. By shifting the analytical detection window into the red-orange region of the spectrum, researchers can achieve high signal-to-noise ratios without complex sample pre-treatment.

Physicochemical Profiling

Understanding the baseline properties of the tracer is critical for calculating injection masses and predicting environmental fate.

| Parameter | Specification / Value |

| Dye Name | C.I. Acid Blue 75 |

| CAS Number | 5863-54-7 |

| Chemical Class | Triarylmethane (Anionic) |

| Molecular Formula | |

| Molecular Weight | ~681.8 g/mol |

| Peak Absorbance ( | ~600 nm (in aqueous solution) |

| Water Solubility | > 50 g/L at 20°C |

| Environmental Fate | Photodegradable; low bioaccumulation |

Self-Validating Experimental Protocol: Soil Column Breakthrough Analysis

To ensure scientific integrity, any tracer study must be a self-validating system . Relying solely on a single dye can mask physical retardation or biological degradation. Therefore, this protocol utilizes a dual-tracer approach: Acid Blue 75 is co-injected with Bromide (

Phase 1: Tracer Solution Preparation

-

Matrix Matching: Prepare an artificial groundwater (AGW) solution using 0.01 M

. Causality: The calcium divalent cations maintain the ionic strength of the solution and prevent the deflocculation (dispersion) of any clay particles in the soil column, which could artificially alter hydraulic conductivity. -

Spiking: Dissolve 100 mg/L of C.I. Acid Blue 75 and 50 mg/L of Sodium Bromide (

) into the AGW. Stir magnetically for 30 minutes in an amber glass bottle to prevent premature photodegradation.

Phase 2: Soil Column Setup & Injection

-

Packing: Uniformly pack a borosilicate glass column (5 cm inner diameter, 30 cm length) with sieved (2 mm) aquifer material.

-

Saturation: Pump the AGW upward (bottom-to-top) through the column at a low flow rate (0.5 mL/min). Causality: Upward flow displaces trapped air within the pore spaces, ensuring 100% saturation and preventing preferential air-channeling.

-

Steady-State Flow: Once saturated, reverse the flow to top-to-bottom and establish a steady-state percolation rate of 1.0 mL/min using a precision peristaltic pump.

-

Pulse Injection: Using a multi-port injection valve, introduce exactly one pore volume (1 PV) of the Acid Blue 75/Bromide tracer solution. Causality: The multi-port valve ensures a sharp, instantaneous "slug" injection without disrupting the established hydraulic head or flow rate.

Phase 3: Extraction and Dual-Quantification

-

Fraction Collection: Route the column effluent into an automated fraction collector, capturing 5 mL aliquots sequentially.

-

Spectrophotometry (Acid Blue 75): Analyze each fraction using a UV-Vis spectrophotometer set to 600 nm. Convert absorbance to concentration using a pre-established 5-point calibration curve.

-

Ion Chromatography (Bromide): Analyze the same fractions for

using Ion Chromatography (IC) equipped with a conductivity detector. -

Data Synthesis: Plot the Relative Concentration (

) against the number of Pore Volumes (PV) eluted to generate the comparative Breakthrough Curves.

Mechanistic Workflow Visualization

Fig 1. Mechanistic transport and validation workflow for Acid Blue 75 in hydrological models.

Quantitative Data Interpretation

To benchmark Acid Blue 75 against industry standards, the following table summarizes typical transport metrics observed in standard quartz sand aquifers. A Retardation Factor (

| Tracer Dye | Chemical Class | Retardation Factor ( | Recovery Rate (%) | Visual Detection Threshold |

| Acid Blue 75 | Triarylmethane | 1.05 - 1.15 | 85 - 95% | ~10 µg/L |

| Brilliant Blue FCF | Triarylmethane | 1.02 - 1.10 | 88 - 96% | ~5 µg/L |

| Uranine | Xanthene (Fluorophore) | 1.00 - 1.05 | 95 - 99% | < 0.1 µg/L |

Note: While Uranine offers superior detection limits, Acid Blue 75 provides a critical non-fluorescent alternative for sites where background fluorescence invalidates fluorometric data, or where visual staining of the vadose zone profile (soil trenching) is the primary objective.

References

-

Davis, S.N., Campbell, D.J., Bentley, H.W., and Flynn, T.J. (1985). Ground Water Tracers. U.S. Environmental Protection Agency (EPA).[Link]

-

McLaughlin, M.J. (1982). A Review of the Use of Dyes as Soil Water Tracers. Water SA / Water Research Commission. [Link]

-

Idaho Department of Water Resources. (2009). Malad Gorge Tracer Tests. State of Idaho Technical Publications.[Link]

Sources

Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Blue 75 Using Titanium Dioxide (TiO₂)

Introduction: Addressing the Challenge of Textile Effluents

The textile industry is a significant contributor to water pollution, releasing large volumes of effluents containing synthetic dyes that are often toxic, carcinogenic, and resistant to conventional biological treatment methods.[1][2] C.I. Acid Blue 75, an anionic azo dye, is one such pollutant of concern. Advanced Oxidation Processes (AOPs) offer a promising solution for the complete mineralization of these recalcitrant organic compounds into benign substances like CO₂, water, and inorganic ions.[3][4]

Among AOPs, heterogeneous photocatalysis using titanium dioxide (TiO₂) has emerged as a highly effective, cost-efficient, and environmentally friendly technology.[5] TiO₂, particularly the commercially available Degussa P25, is widely recognized as the "gold standard" in photocatalysis due to its high photoactivity, chemical stability, non-toxicity, and low cost.[6][7][8] This application note provides a comprehensive technical guide and detailed protocols for researchers and scientists investigating the photocatalytic degradation of C.I. Acid Blue 75 using TiO₂.

Part 1: Scientific Principles and Core Mechanism

The efficacy of TiO₂-mediated photocatalysis is grounded in the generation of highly reactive oxygen species (ROS) upon UV irradiation. The process is initiated when a TiO₂ particle absorbs a photon of energy equal to or greater than its band gap (3.2 eV for the anatase phase), which corresponds to UV light with a wavelength of less than 385 nm.[3][9]

This absorption of energy promotes an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺).[9][10]

TiO₂ + hν (UV light) → TiO₂ (e⁻ + h⁺)

These electron-hole pairs are the primary drivers of the degradation process:

-

Oxidation by Holes (h⁺): The highly oxidative holes at the TiO₂ surface can directly oxidize the adsorbed dye molecules. More importantly, they react with water molecules or hydroxide ions (OH⁻) to produce powerful hydroxyl radicals (•OH), which are non-selective and potent oxidizing agents.[10]

-

h⁺ + H₂O → •OH + H⁺

-

h⁺ + OH⁻ → •OH

-

-

Reduction by Electrons (e⁻): The electrons in the conduction band react with molecular oxygen (O₂) adsorbed on the catalyst surface to form superoxide radical anions (O₂•⁻). These can further react to produce other ROS.[9][11]

-

e⁻ + O₂ → O₂•⁻

-

The generated hydroxyl radicals and other ROS then attack the C.I. Acid Blue 75 molecules, breaking down their complex aromatic structure, cleaving the azo bond (–N=N–), and ultimately leading to their complete mineralization.[12]

Key Factors Influencing Degradation Efficiency

The rate and efficiency of photocatalytic degradation are not absolute but are critically dependent on several operational parameters. Understanding these factors is essential for optimizing the process.

-

Solution pH: The pH of the aqueous solution is a master variable. It dictates the surface charge of the TiO₂ particles and can influence the dye's structure. The point of zero charge (pzc) for TiO₂ is typically around pH 6.8.

-

In acidic conditions (pH < pzc) , the TiO₂ surface becomes positively charged (TiOH₂⁺). This promotes the adsorption of anionic dyes like Acid Blue 75 through electrostatic attraction, thereby increasing the degradation rate.[13][14]

-

In alkaline conditions (pH > pzc) , the surface becomes negatively charged (TiO⁻), leading to electrostatic repulsion of the anionic dye and a subsequent decrease in degradation efficiency.[13]

-

-

Catalyst Loading: Increasing the concentration of TiO₂ generally enhances the degradation rate by providing more active sites on the catalyst surface for photon absorption and dye adsorption. However, beyond an optimal concentration, the efficiency may decrease. This is due to increased turbidity of the solution, which scatters the UV light and prevents it from penetrating deep into the reactor, a phenomenon known as the "shielding effect."[4] Particle agglomeration at high concentrations can also reduce the available surface area.[13]

-

Initial Dye Concentration: The degradation rate tends to decrease as the initial dye concentration increases.[15] At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, but the number of active sites and the UV light flux remain constant. Furthermore, a higher dye concentration can absorb a significant portion of the UV light before it reaches the catalyst surface, reducing the generation of electron-hole pairs and thus lowering the overall efficiency.[15]

-

Presence of Oxidizing Agents: The addition of oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate. H₂O₂ can act as an efficient electron acceptor, preventing the recombination of photogenerated electrons and holes.[1] It can also generate additional hydroxyl radicals.

-

H₂O₂ + e⁻ → •OH + OH⁻ However, an excessive concentration of H₂O₂ can be detrimental as it may scavenge the highly reactive •OH radicals.[15]

-

Part 2: Materials, Equipment, and Protocols

Recommended Materials and Reagents

| Material / Reagent | Grade / Specification | Supplier Example | Purpose |

| C.I. Acid Blue 75 | Dye Content ≥ 75% | Sigma-Aldrich, TCI | Target Pollutant |

| Titanium Dioxide (TiO₂) | P25 (approx. 80% Anatase, 20% Rutile) | Evonik Industries (Degussa) | Photocatalyst[8] |

| Hydrochloric Acid (HCl) | Analytical Grade, 0.1 M and 1 M | Fisher Scientific | pH Adjustment (Acidic) |

| Sodium Hydroxide (NaOH) | Analytical Grade, 0.1 M and 1 M | VWR | pH Adjustment (Alkaline) |

| Deionized (DI) Water | Type 1 Ultrapure, 18.2 MΩ·cm | Millipore Milli-Q System | Solvent, Solution Prep |

Required Equipment

-

Photoreactor: Batch reactor with a UV light source (e.g., medium-pressure mercury lamp, 15W, emitting at ~365 nm) and a cooling jacket to maintain constant temperature.[14][16]

-

UV-Vis Spectrophotometer: For measuring the absorbance of the dye solution to determine its concentration.

-

Magnetic Stirrer and Stir Bars: To ensure a homogenous suspension of the TiO₂ catalyst.

-

pH Meter: Calibrated, for accurate pH measurement and adjustment.

-

Centrifuge: To separate TiO₂ particles from the solution before spectrophotometric analysis.

-

Analytical Balance: For precise weighing of dye and catalyst.

-

Standard Volumetric Glassware: Pipettes, flasks, and cylinders for solution preparation.

-

Syringes and Syringe Filters (0.45 µm): For withdrawing and filtering aliquots.

Experimental Protocols

-

Dye Stock Solution (100 mg/L): Accurately weigh 100.0 mg of C.I. Acid Blue 75 powder. Dissolve it in a small amount of DI water in a 1000 mL volumetric flask. Dilute to the mark with DI water and mix thoroughly. Store in a dark bottle to prevent photodegradation.

-

TiO₂ Suspension (e.g., 10 g/L): Weigh 1.0 g of TiO₂ P25 powder and suspend it in 100 mL of DI water. Sonicate for 15 minutes to ensure a well-dispersed suspension. This stock suspension should be prepared fresh and kept under constant stirring.

-

Reactor Setup: Add a specific volume of the C.I. Acid Blue 75 stock solution and DI water into the photoreactor to achieve the desired initial concentration (e.g., 20 mg/L in a final volume of 500 mL).

-

Catalyst Addition: Add the required volume of the TiO₂ stock suspension to the reactor to achieve the desired catalyst loading (e.g., 1.0 g/L). Place a magnetic stir bar in the reactor.

-

pH Adjustment: Turn on the magnetic stirrer. Measure the initial pH and adjust it to the desired value (e.g., pH 3) using 0.1 M HCl or 0.1 M NaOH.[13]

-

Adsorption-Desorption Equilibrium: Cover the reactor to block any light and continue stirring the suspension in the dark for 30-60 minutes. This crucial step ensures that an equilibrium is reached between the adsorption of the dye onto the catalyst surface and its desorption back into the solution.[4] This allows for the differentiation between dye removal by adsorption and by photocatalysis.

-

Initiation of Photocatalysis: Take an initial sample (t=0) immediately before turning on the lamp. Switch on the UV lamp to start the photocatalytic reaction. If a cooling jacket is available, ensure water is circulating to maintain a constant temperature.

-

Sample Collection: Withdraw aliquots (e.g., 5 mL) from the reactor at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).

-

Sample Preparation: Immediately centrifuge each aliquot (e.g., at 4000 rpm for 15 minutes) or filter through a 0.45 µm syringe filter to completely remove the TiO₂ particles, which would otherwise interfere with the absorbance measurement.

-

Spectrophotometric Analysis: Analyze the clear supernatant of each sample using a UV-Vis spectrophotometer. Measure the absorbance at the maximum wavelength (λ_max) of C.I. Acid Blue 75. The λ_max should be determined by scanning the initial dye solution.

-

Degradation Efficiency: Calculate the percentage of dye degradation at each time point using the following equation: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where:

-

A₀ is the initial absorbance of the dye solution at t=0 (after the dark adsorption step).

-

Aₜ is the absorbance of the dye solution at time 't'.

-

-

Kinetic Analysis: The photocatalytic degradation of many dyes at low initial concentrations can be described by the Langmuir-Hinshelwood (L-H) model, which often simplifies to a pseudo-first-order kinetic model.[17][18][19] The integrated form of the pseudo-first-order rate equation is: ln(C₀ / Cₜ) = k_app × t Assuming absorbance is proportional to concentration (Beer-Lambert Law), this can be written as: ln(A₀ / Aₜ) = k_app × t Where:

-

k_app is the apparent pseudo-first-order rate constant (min⁻¹).

-

Plot ln(A₀ / Aₜ) versus irradiation time (t). If the reaction follows this model, the plot will be linear. The rate constant, k_app, can be determined from the slope of the line.

-

Part 3: Data Presentation and Visualization

Typical Experimental Parameters for Optimization Studies

| Parameter | Typical Range for Study | Rationale / Expected Outcome |

| Initial pH | 2.0 - 9.0 | Optimal degradation is expected at acidic pH (e.g., 2-4) due to favorable electrostatic attraction between the anionic dye and the positively charged TiO₂ surface.[4][13] |

| TiO₂ Catalyst Loading | 0.25 - 2.0 g/L | Degradation rate increases with loading up to an optimum, after which light scattering and agglomeration may reduce efficiency.[5][15] |

| Initial Dye Concentration | 5 - 50 mg/L | Higher concentrations generally lead to lower percentage degradation due to light screening and saturation of catalyst active sites.[1][15] |

| H₂O₂ Concentration | 0 - 15 mM | Addition can enhance the rate by reducing e⁻/h⁺ recombination, but excess H₂O₂ can act as a scavenger for •OH radicals.[15] |

Visualizing the Workflow and Mechanism

Caption: Experimental workflow for photocatalytic degradation.

Caption: Mechanism of TiO₂ photocatalysis for dye degradation.

References

-

Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. SCIRP. Available at: [Link]

-

Mechanism of TiO2-Assisted Photocatalytic Degradation of Dyes under Visible Irradiation: Photoelectrocatalytic Study by TiO2-Film Electrodes. ACS Publications. Available at: [Link]

-

Exploring the Properties and Applications of TiO2 P25 in Environmental Catalysis. (2024). Available at: [Link]

-

High-Quality TiO2 P25 Production Facilities for Superior Photocatalytic Applications and Environmental Solutions. (2024). Available at: [Link]

-

Factors Influencing The Rate Of Photocatalytic Degradation Of Hazardous Organic Pollutants From Industrial Effluents: Areview. IJESI. Available at: [Link]

-

Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Publishing. (2023). Available at: [Link]

-

Photocatalytic Degradation of Dye Polluted Wastewater Using Titanium Dioxide. Natural Sciences Publishing. (2021). Available at: [Link]

-